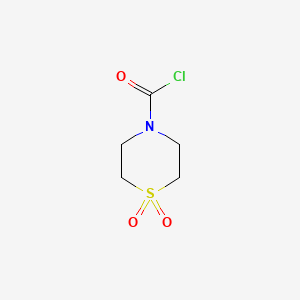

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTZDYSBSFTPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39093-77-1 | |

| Record name | 1,1-dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Sulfone-Containing Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the thiomorpholine 1,1-dioxide moiety has emerged as a structure of significant interest. Its incorporation into drug candidates can enhance aqueous solubility, introduce hydrogen bond accepting capabilities, and improve metabolic stability—attributes critical for successful drug development.[1] 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride (CAS 39093-77-1) is the premier reagent for introducing this valuable scaffold, acting as a versatile and reactive building block for creating a new generation of therapeutic agents.[2] This guide provides an in-depth examination of its properties, synthesis, reactivity, and application, grounded in established chemical principles and practical, field-proven insights.

Core Physicochemical & Handling Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic campaign. The data presented below are consolidated from authoritative chemical data repositories and suppliers.

| Property | Value | Source(s) |

| CAS Number | 39093-77-1 | [3] |

| Molecular Formula | C₅H₈ClNO₃S | [4] |

| Molecular Weight | 197.64 g/mol | [4] |

| Appearance | Solid (typically light yellow or white) | [2] |

| Purity | Typically ≥95-97% | |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere (Nitrogen or Argon) | |

| Key Synonyms | Thiomorpholine-4-carbonyl chloride 1,1-dioxide; 1,1-Dioxo-1λ⁶-thiomorpholine-4-carbonyl chloride | [5][6] |

| InChIKey | IGTZDYSBSFTPPP-UHFFFAOYSA-N | [4] |

Expert Insight on Handling and Storage: The specified storage conditions are not merely recommendations; they are critical for ensuring the reagent's integrity. The compound is an acyl chloride and is thus highly sensitive to moisture. Exposure to atmospheric humidity will lead to rapid hydrolysis, converting the reactive carbonyl chloride to the unreactive carboxylic acid, rendering the reagent useless. The requirement for freezer storage suggests that the compound may also have limited thermal stability. Therefore, it is imperative to handle this reagent exclusively under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

Synthesis Pathway: From Precursor to Activated Reagent

The synthesis of this compound is a multi-step process that begins with the parent heterocycle. The logic is to first form the stable sulfone and then activate the secondary amine for subsequent coupling reactions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 3. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]

- 4. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Thiomorpholinecarbonyl chloride, 1,1-dioxide | 39093-77-1 [chemicalbook.com]

Molecular structure of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride

An In-Depth Technical Guide to the Molecular Structure and Application of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride

Abstract

This compound (CAS No: 39093-77-1) is a bifunctional synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries.[1][2] This guide provides a detailed examination of its molecular architecture, physicochemical properties, and core reactivity profile. The molecule integrates a thiomorpholine 1,1-dioxide core—a metabolically robust, polar scaffold—with a highly reactive N-acyl chloride handle. This unique combination makes it a valuable building block for introducing the sulfonyl-heterocycle motif into complex molecules, particularly in the synthesis of novel sulfonylurea analogues and other targeted therapeutic agents.[3][4] We will explore its structural elucidation through spectroscopic methods, validated synthetic protocols, and its strategic application in modern drug discovery.

Introduction to a Privileged Scaffold

The Thiomorpholine Moiety in Medicinal Chemistry

The thiomorpholine ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[5][6] As a saturated heterocycle, it offers a three-dimensional geometry that is often advantageous for achieving specific receptor interactions compared to flat aromatic systems. Replacing the oxygen of the more common morpholine ring with sulfur increases lipophilicity and can introduce unique metabolic pathways, sometimes acting as a "soft spot" for controlled oxidation.[7] This versatility has led to the incorporation of thiomorpholine derivatives in compounds targeting a wide array of conditions, including cancer, inflammation, diabetes, and infectious diseases.[5][6]

Significance of the Sulfone and Acyl Chloride Functionalities

The molecular structure of the title compound is distinguished by two key functional groups that dictate its utility:

-

The 1,1-Dioxide (Sulfone): The oxidation of the thioether in the thiomorpholine ring to a sulfone group (SO₂) dramatically alters the molecule's properties. This transformation increases polarity, enhances hydrogen bond accepting capability, and significantly improves metabolic stability by preventing the S-oxidation often observed in vivo.[8] The strongly electron-withdrawing nature of the sulfone group also influences the electronic character of the entire ring system.

-

The 4-Carbonyl Chloride (Acyl Chloride): The acyl chloride group is a powerful and versatile electrophile. Its high reactivity allows for efficient coupling with a vast range of nucleophiles, such as amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively. This functionality serves as the primary reactive handle for incorporating the entire 1,1-dioxo-thiomorpholine scaffold into a larger target molecule.[9]

Elucidation of the Molecular Structure

Core Heterocyclic System and Conformational Analysis

The core of the molecule is the 1,1-dioxo-thiomorpholine, also named 1,4-thiazinane 1,1-dioxide. Structural studies on analogous six-membered saturated heterocycles confirm that the ring adopts a stable chair conformation to minimize steric and torsional strain.[7] The bulky sulfone group and the N-acyl chloride substituent will occupy positions that optimize this low-energy state. While definitive crystal structure data for the title compound is not publicly available, X-ray diffraction studies on related morpholine and thiomorpholine derivatives consistently show this chair geometry.[7][10]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 39093-77-1 | [1][2][11] |

| Molecular Formula | C₅H₈ClNO₃S | [1][11][12] |

| Molecular Weight | 197.64 g/mol | [1][11][12] |

| IUPAC Name | 1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [12] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Synthetic Pathways and Rationale

The synthesis of this compound is a multi-step process that leverages established transformations in heterocyclic and sulfur chemistry. The overall strategy involves the formation and subsequent functionalization of the thiomorpholine ring.

Retrosynthetic Strategy

A logical retrosynthetic analysis breaks the target molecule down into simpler, commercially available precursors. The primary disconnection is at the N-acyl chloride bond, pointing to Thiomorpholine 1,1-Dioxide as the key precursor.

References

- 1. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Carbonyl Chemistry for Medical Application [eureka.patsnap.com]

- 10. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]

- 12. chemshuttle.com [chemshuttle.com]

An In-Depth Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: A Keystone Reagent in Medicinal Chemistry

This guide provides an in-depth exploration of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride (CAS: 39093-77-1), a crucial reagent for the synthesis of advanced molecular architectures in drug discovery and development. We will delve into its chemical properties, synthesis, reactivity, and applications, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Strategic Overview: The Thiomorpholine Sulfone Scaffold

The thiomorpholine 1,1-dioxide moiety is a "privileged scaffold" in medicinal chemistry.[1] Its significance stems from its role as a bioisostere of the morpholine ring found in numerous bioactive compounds, including the FDA-approved antibiotic Linezolid. Replacing the morpholine oxygen with a sulfone group (-SO₂-) dramatically alters the scaffold's electronic properties, polarity, and hydrogen bond accepting capability. This modification can lead to improved pharmacokinetic profiles, enhanced target binding, and novel intellectual property.[1][2]

This compound is the premier reagent for introducing this valuable scaffold. The carbonyl chloride group is a highly reactive electrophile, designed for efficient coupling with nucleophiles—primarily amines—to form stable urea linkages. This reactivity makes it an indispensable tool for rapidly generating libraries of drug-like molecules for screening and lead optimization.

Core Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | [3] |

| CAS Number | 39093-77-1 | [3] |

| Molecular Formula | C₅H₈ClNO₃S | [3][4] |

| Molecular Weight | 197.64 g/mol | [3][4] |

| SMILES | O=C(Cl)N1CCS(CC1)(=O)=O | [4] |

| InChI Key | IGTZDYSBSFTPPP-UHFFFAOYSA-N |

Synthesis Pathway and Mechanism

The synthesis of this compound is conceptually a two-stage process: first, the creation of the thiomorpholine 1,1-dioxide core, and second, the installation of the carbonyl chloride handle.

Caption: Overall synthetic strategy for the target reagent.

The critical final step is the acylation of the secondary amine of thiomorpholine 1,1-dioxide. While highly toxic phosgene gas can be used, safer, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) or diphosgene are strongly preferred in modern laboratory settings.[5]

The mechanism involves the nucleophilic attack of the secondary amine onto one of the electrophilic carbonyl carbons of triphosgene. This generates an unstable intermediate that subsequently collapses, eliminating a chloromethyl chloroformate fragment and liberating phosgene in situ. The newly formed phosgene is immediately consumed by another molecule of the amine to yield the desired carbamoyl chloride. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.

Experimental Protocols

The following protocols are representative procedures based on established chemical principles for the synthesis and application of carbamoyl chlorides.[5][6][7] Researchers must conduct their own risk assessments and adhere to all institutional safety guidelines, particularly when working with phosgene equivalents.

Protocol 1: Synthesis of this compound

Expertise & Causality: This procedure utilizes triphosgene as a safer alternative to phosgene gas. The reaction is run at 0°C initially to control the exothermic reaction between the amine and the phosgene equivalent, and then allowed to warm to ensure the reaction goes to completion. Anhydrous conditions are critical as the product is highly water-reactive.

Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The final product's identity should be confirmed by spectroscopic methods (NMR, IR).

Caption: Step-by-step workflow for the synthesis protocol.

Methodology:

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add thiomorpholine 1,1-dioxide (1.0 eq).

-

Reagent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the starting material. Add a non-nucleophilic base, such as triethylamine (1.2 eq).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Triphosgene Addition: Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM/THF and add it to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, stir the mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates complete consumption of the starting amine.

-

Workup: Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which often solidifies upon standing and can be used in the next step without further purification. If required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.

Protocol 2: Amine Coupling to form a Urea Derivative

Expertise & Causality: This is a standard nucleophilic acyl substitution. The carbonyl chloride is highly electrophilic, readily reacting with primary or secondary amines. A base is included to act as an acid scavenger, neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Self-Validating System: Progress is easily monitored by TLC. The formation of the more polar urea product and the disappearance of the starting amine are indicative of a successful reaction. The product can be purified by standard methods and characterized spectroscopically.

Methodology:

-

Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) in an aprotic solvent such as DCM or THF.

-

Cooling: Cool the solution to 0°C.

-

Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours until the reaction is complete by TLC.

-

Workup: Quench the reaction with water or saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired urea derivative.

Physicochemical and Safety Profile

As a reactive acyl chloride, this compound requires careful handling. It is corrosive and moisture-sensitive.

Properties and Safety Data

| Parameter | Value / Observation | Source |

| Physical Form | Solid | |

| Purity (Typical) | >95% | [4] |

| Storage | Store under inert gas, in freezer (-20°C) | |

| Solubility | Expected to be soluble in aprotic solvents like DCM, THF, DMF. Insoluble in water (reacts). | N/A |

| GHS Pictogram | GHS05 (Corrosion) | |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [3] |

| Precautionary | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water... |

Handling Justification: The compound's reactivity with water (hydrolysis) to release HCl necessitates storage under an inert, dry atmosphere. Its corrosive nature mandates the use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

Characterization: Predicted Spectroscopic Data

While experimental spectra are not publicly available, the ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of structurally related compounds.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 3.2-3.5 ppm (t, 4H): Triplet corresponding to the four protons on the carbons adjacent to the sulfone group (-CH₂-SO₂-). The sulfone group is strongly electron-withdrawing, causing a significant downfield shift.

-

δ 3.8-4.1 ppm (t, 4H): Triplet corresponding to the four protons on the carbons adjacent to the nitrogen atom (-CH₂-N(C=O)Cl). The combined electron-withdrawing effect of the nitrogen and the carbonyl chloride group results in the most downfield shift for the aliphatic protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~48-52 ppm: Carbons adjacent to the nitrogen (-CH₂-N-).

-

δ ~52-56 ppm: Carbons adjacent to the sulfone group (-CH₂-SO₂-).

-

δ ~148-152 ppm: Carbonyl carbon (-N-C=O). The carbonyl carbon of a carbamoyl chloride is typically found in this region.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive and practical understanding of this versatile reagent. This guide is structured to offer deep insights into the compound's physicochemical properties, its synthesis and reactivity, and its critical role in modern medicinal chemistry. We will explore the "why" behind the "how," grounding our discussion in established chemical principles and citing key literature to ensure scientific integrity. Whether you are contemplating its use in a novel synthetic route or seeking to optimize an existing process, this document aims to be an indispensable resource.

Compound Overview and Identification

This compound, a key synthetic building block, is systematically known as 1,1-dioxo-1,4-thiazinane-4-carbonyl chloride.[1] It belongs to the class of carbamoyl chlorides and is noted for the presence of a sulfone group within the thiomorpholine ring, which significantly influences its reactivity and physical properties.

| Identifier | Value | Source |

| CAS Number | 39093-77-1 | [1][2][3] |

| Molecular Formula | C₅H₈ClNO₃S | [1][2][3] |

| Molecular Weight | 197.64 g/mol | [1][2] |

| IUPAC Name | 1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | [1] |

| Synonyms | Thiomorpholine-4-carbonyl chloride 1,1-dioxide, 1,1-Dioxide Thiomorpholine-4-carbonyl Chloride | |

| InChI | InChI=1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2 | [1] |

| InChIKey | IGTZDYSBSFTPPP-UHFFFAOYSA-N | [1] |

| SMILES | O=C(Cl)N1CCS(CC1)(=O)=O | [2] |

Physicochemical and Safety Data

Understanding the physical characteristics and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

Physical Properties

The compound is a solid at room temperature. While a specific melting point is not widely reported in the literature, its solid state underscores the need for appropriate handling techniques. Its solubility is not extensively documented, but as a reactive acyl chloride, it is expected to be soluble in a range of aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene, and to react with protic solvents like water and alcohols.

| Property | Value | Notes |

| Physical Form | Solid | |

| Purity | Typically ≥95% | Commercially available purity levels.[2] |

| Storage | Store in freezer, under -20°C, in an inert atmosphere. |

Safety and Handling

Hazard Statement: this compound is a corrosive substance. The primary hazard statement is H314, which indicates that it "Causes severe skin burns and eye damage".[1] It may also cause respiratory irritation (H335) and is may be corrosive to metals (H290).[1]

GHS Pictograms:

Caption: GHS Pictogram for Corrosion (GHS05).

Precautionary Measures: Due to its corrosive nature, handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

Synthesis and Reactivity

The synthetic utility of this compound stems from its nature as a reactive acylating agent. The electron-withdrawing sulfone group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Synthesis

The preparation of this compound typically involves a two-step process starting from thiomorpholine. First, the sulfur atom is oxidized to a sulfone, and then the secondary amine is converted to the carbamoyl chloride.

Step 1: Oxidation of Thiomorpholine

The precursor, thiomorpholine 1,1-dioxide, is synthesized by the oxidation of thiomorpholine. A common method involves the use of an oxidizing agent like potassium permanganate.

Caption: Oxidation of thiomorpholine to thiomorpholine 1,1-dioxide.

Step 2: Formation of the Carbamoyl Chloride

The resulting thiomorpholine 1,1-dioxide is then reacted with a phosgenating agent, such as phosgene (COCl₂) or a safer equivalent like triphosgene, in an inert solvent to yield the title compound.

Caption: Synthesis of the title compound from its dioxide precursor.

Illustrative Protocol: Synthesis of Morpholine-4-carbonyl chloride from Morpholine Hydrochloride and Phosgene

-

Salt Formation: Morpholine is dissolved in an inert solvent (e.g., toluene), and hydrogen chloride gas is introduced to precipitate morpholine hydrochloride.

-

Phosgenation: Phosgene is then added to the suspension, and the mixture is heated. The reaction progress is monitored until the solid hydrochloride salt is consumed.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or crystallization.

Note: This protocol is for the morpholine analog and should be adapted and optimized for the synthesis of this compound with appropriate safety precautions for handling phosgene.

Chemical Reactivity

The primary utility of this compound lies in its ability to react with nucleophiles to form stable carbamate and urea linkages.

Reaction with Amines: It reacts readily with primary and secondary amines to form substituted ureas. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct.

Caption: General reaction with amines to form substituted ureas.

Reaction with Alcohols: In a similar fashion, it reacts with alcohols to produce carbamates. These reactions are also typically performed in the presence of a base to scavenge the generated HCl.

Caption: General reaction with alcohols to form carbamates.

Analytical Characterization

A definitive analytical profile is crucial for confirming the identity and purity of this compound. While a comprehensive public database of its spectra is not available, the expected spectroscopic features can be predicted based on its structure.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1750-1790 cm⁻¹ characteristic of the C=O stretch in an acyl chloride. The S=O stretches of the sulfone group will likely appear as two strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Two distinct multiplets are expected for the methylene protons on the thiomorpholine ring. The protons adjacent to the nitrogen will be deshielded compared to those adjacent to the sulfone group.

-

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm. Signals for the methylene carbons of the ring will also be present.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine and the carbonyl group.

Researchers should obtain a Certificate of Analysis (CoA) from their supplier, which will provide lot-specific purity and may include some analytical data.[5]

Applications in Drug Discovery and Development

The thiomorpholine 1,1-dioxide moiety is a valuable scaffold in medicinal chemistry. The sulfone group can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate. This compound serves as a key reagent for introducing this pharmacologically relevant group into molecules.

A notable application of the parent structure, thiomorpholine 1,1-dioxide, is as a key intermediate in the synthesis of Filgotinib .[2] Filgotinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. The use of this building block highlights its importance in constructing complex and biologically active molecules.[2]

The ability of this compound to readily form stable urea and carbamate linkages makes it an ideal reagent for linking different molecular fragments in a drug discovery program, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly reactive and versatile building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the enhanced electrophilicity of its carbonyl group, makes it a reliable reagent for the introduction of the 1,1-dioxo-thiomorpholine moiety. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity, as well as strict adherence to safety protocols, is essential for its successful and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such specialized reagents in the drug discovery and development pipeline is set to increase.

References

- 1. 1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | C5H8ClNO3S | CID 21694907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Synthesis of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Key Starting Materials and Strategic Considerations

Abstract: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its rigid structure, conferred by the sulfone group, and its reactive carbonyl chloride handle make it an attractive scaffold for drug discovery. This guide provides an in-depth analysis of the synthetic pathways leading to this compound, focusing on the selection of starting materials and the rationale behind key process decisions. We will explore the primary synthetic route, which involves the preparation of the thiomorpholine 1,1-dioxide core followed by functionalization, and discuss alternative methods for constructing the initial thiomorpholine ring from commodity chemicals.

Retrosynthetic Strategy and Core Logic

The synthesis of this compound is most logically approached by dissecting the molecule into its core components. The structure consists of a thiomorpholine ring, a sulfone (1,1-dioxide), and a 4-carbonyl chloride group. The most robust and widely adopted strategy involves a two-stage process:

-

Formation of the Core Scaffold: Synthesis of thiomorpholine 1,1-dioxide. This intermediate contains the essential six-membered ring and the oxidized sulfur center.

-

Final Functionalization: Introduction of the carbonyl chloride moiety onto the ring's nitrogen atom.

This sequence is strategically sound because the key oxidation step is performed on a stable, commercially available or readily synthesized precursor (thiomorpholine). Attempting to introduce the sensitive carbonyl chloride group before oxidation would risk undesirable side reactions with the oxidizing agents.

Caption: High-level retrosynthetic analysis of the target molecule.

Synthesis of the Core Scaffold: Thiomorpholine 1,1-Dioxide

The central precursor for the final product is Thiomorpholine 1,1-dioxide.[1][2] This compound can be either purchased directly or, more commonly in process chemistry, synthesized via the oxidation of thiomorpholine.

Primary Pathway: Oxidation of Thiomorpholine

The direct oxidation of the sulfur atom in thiomorpholine is the most straightforward method to produce the 1,1-dioxide. The choice of oxidizing agent is critical and depends on the scale, cost, and safety requirements of the synthesis.

Causality of Reagent Selection:

-

Hydrogen Peroxide (H₂O₂): Often the preferred reagent for its environmental friendliness (water is the only byproduct) and moderate reactivity.[3] The reaction is typically catalyzed by an acid and requires careful temperature control to prevent runaway exothermic reactions. It selectively oxidizes the thioether to the sulfoxide and then to the sulfone without significantly affecting the secondary amine.

-

Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. However, its high reactivity can lead to over-oxidation and side reactions with the amine group. To mitigate this, the synthesis often employs a protecting group on the nitrogen atom prior to oxidation, which is later removed.[4] This adds steps but ensures a cleaner conversion, which can be crucial for large-scale production where purification is a significant cost driver.[4]

Experimental Protocol: Oxidation using H₂O₂

-

Setup: To a stirred solution of thiomorpholine (1.0 eq) in a suitable solvent (e.g., acetic acid or methanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool the mixture to 0-5 °C in an ice bath.

-

Addition: Add 30% hydrogen peroxide (approx. 2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture and quench any remaining peroxide by the careful addition of a reducing agent like sodium metabisulfite.

-

Isolation: Adjust the pH to basic (pH 9-10) with an aqueous base (e.g., NaOH). The product, Thiomorpholine 1,1-dioxide, can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) and isolated by evaporation of the solvent.

Alternative Starting Points: De Novo Synthesis of Thiomorpholine

For cost-sensitive applications, such as the large-scale manufacturing of APIs like sutezolid, the cost of thiomorpholine itself can be a significant driver.[5][6] In these cases, synthesizing thiomorpholine from inexpensive, readily available starting materials is a viable strategy.

Route 1: From Diethanolamine This classical approach involves the conversion of diethanolamine into a bis-chloroethylamine intermediate, followed by cyclization with a sulfur source like sodium sulfide.[6][7] While effective, this route often involves harsh reagents and intermediates.

Route 2: Photochemical Flow Synthesis A modern, atom-economical approach utilizes a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride.[5] This method can be performed in a continuous flow reactor, offering excellent control, scalability, and safety.[5] The resulting intermediate is then cyclized in-line using a base to yield thiomorpholine.[5]

| Parameter | Route 1: Diethanolamine | Route 2: Cysteamine/Vinyl Chloride (Flow) |

| Starting Materials | Diethanolamine, Thionyl Chloride, Sodium Sulfide | Cysteamine HCl, Vinyl Chloride |

| Key Transformation | Nucleophilic substitution, Cyclization | Photochemical Thiol-Ene Reaction |

| Reported Yield | 44-81%[5] | ~84% (NMR Yield)[6] |

| Scalability | Batch process, moderate scalability | Continuous flow, highly scalable |

| Safety/Waste | Involves toxic intermediates and reagents | Uses a photocatalyst, generates less waste |

| References | [5],[6],[7] | [5],[6],[8] |

Final Functionalization: Phosgenation

The final step is the conversion of the secondary amine of Thiomorpholine 1,1-dioxide into a carbamoyl chloride. This is achieved through a reaction with phosgene or a safer, solid equivalent.

Rationale for Phosgene Equivalents: Phosgene (COCl₂) is an extremely toxic gas, making its use challenging and hazardous. For laboratory and even many industrial applications, solid phosgene equivalents are strongly preferred.

-

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that decomposes into three equivalents of phosgene in situ. It is much safer to handle and store. A patent for a similar transformation on a piperazine derivative details the use of this reagent.[9]

-

Diphosgene (Trichloromethyl chloroformate): A liquid that is less volatile than phosgene but still highly toxic. Triphosgene is generally the preferred choice.

Experimental Protocol: Acylation using Triphosgene

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), dissolve Thiomorpholine 1,1-dioxide (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Addition: Cool the solution to 0 °C. Separately, dissolve triphosgene (0.4 eq, as it provides ~3 eq of phosgene) in the same anhydrous solvent and add it dropwise to the amine solution.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until completion is confirmed by TLC or LC-MS.

-

Workup: The reaction mixture will contain triethylamine hydrochloride precipitate, which is removed by filtration.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product is often used directly in the next step or can be purified by crystallization if necessary. It should be handled with care as it is moisture-sensitive.

Overall Synthetic Workflow and Key Decision Points

The complete synthesis requires careful planning, with the primary decision point being the choice of starting material for the thiomorpholine 1,1-dioxide core.

Caption: Complete synthetic workflow from different starting points.

Key Considerations for Researchers:

-

Scale and Cost: For small-scale laboratory synthesis, purchasing thiomorpholine is most efficient. For large-scale, cost-driven production, a de novo synthesis from commodity chemicals should be evaluated.

-

Safety: The use of triphosgene over phosgene gas is a critical safety consideration. All oxidation and acylation steps should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Purity: The purity of the Thiomorpholine 1,1-dioxide intermediate is crucial, as impurities can interfere with the final acylation step.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride discovery and history

An In-Depth Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We delve into the synthesis of its crucial precursor, thiomorpholine 1,1-dioxide, and the subsequent conversion to the title carbamoyl chloride. The guide explores the fundamental reactivity of this reagent, grounded in the principles of carbonyl chemistry, and elucidates its strategic application in the synthesis of complex molecular architectures for drug development. Particular emphasis is placed on the rationale behind experimental designs and the role of the thiomorpholine 1,1-dioxide scaffold in shaping the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful drug candidates due to their favorable biological and physicochemical properties. These are often referred to as "privileged scaffolds." The thiomorpholine ring system, and particularly its oxidized form, thiomorpholine 1,1-dioxide, has emerged as such a scaffold.[1] The core structure consists of a saturated six-membered ring containing a nitrogen atom and a sulfur atom. The 1,1-dioxide form indicates that the sulfur atom is in its highest oxidation state, forming a sulfone group.

The incorporation of the thiomorpholine 1,1-dioxide moiety into a drug candidate can offer several advantages:

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the half-life of a drug.

-

Solubility and Polarity: The sulfone introduces a polar, hydrogen-bond accepting feature, which can enhance aqueous solubility and influence interactions with biological targets.

-

Defined Geometry: The saturated ring provides a well-defined three-dimensional geometry, allowing for precise positioning of substituents to optimize binding to target proteins.

Given these benefits, the ability to efficiently incorporate this scaffold into novel molecules is of paramount importance to drug discovery programs. This compound serves as a highly reactive and versatile electrophilic handle for achieving this goal.

Synthesis of Key Precursor: Thiomorpholine 1,1-Dioxide

The journey to the title compound begins with the preparation of its parent amine, thiomorpholine 1,1-dioxide. The primary strategy involves the oxidation of the sulfide in the thiomorpholine ring to a sulfone. This can be achieved through various established methods, often starting from commercially available thiomorpholine or a protected version thereof.

Conceptual Workflow for Precursor Synthesis

The synthesis is a two-stage process: first, the formation of the thiomorpholine ring system, followed by its oxidation. Modern approaches, such as telescoped continuous flow processes, have been developed to make this synthesis more efficient and safer, particularly by avoiding the isolation of hazardous intermediates like mustards.[2][3]

Caption: General synthetic workflow for Thiomorpholine 1,1-Dioxide.

Experimental Protocol: Oxidation of Thiomorpholine

This protocol describes a common laboratory-scale synthesis via the oxidation of thiomorpholine. The choice of a strong oxidant like potassium permanganate (KMnO₄) ensures complete conversion to the sulfone.

Materials:

-

N-protected Thiomorpholine (e.g., tert-Butyl thiomorpholine-4-carboxylate)

-

Potassium Permanganate (KMnO₄)

-

Water

-

Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Reaction flask, magnetic stirrer, ice bath, filtration apparatus

Step-by-Step Procedure:

-

Oxidation:

-

In a reaction flask, dissolve the N-protected thiomorpholine (1.0 eq) in water.[4]

-

Cool the solution in an ice bath to maintain a temperature below 25 °C.[4]

-

Slowly add potassium permanganate (in portions, ~4.0-5.0 eq) to the stirred solution, ensuring the temperature does not exceed the set limit. The reaction is highly exothermic and careful control is crucial to prevent side reactions.[4]

-

After the addition is complete, allow the reaction to warm to approximately 40 °C and stir for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.[4]

-

Cool the mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-protected thiomorpholine 1,1-dioxide. This intermediate can be purified by recrystallization from a suitable solvent like ethyl acetate.[4]

-

-

Deprotection:

-

Dissolve the purified N-protected thiomorpholine 1,1-dioxide (1.0 eq) in a mixture of tetrahydrofuran and methanol.[5]

-

Slowly add concentrated hydrochloric acid (~4.0-5.0 eq) to the solution while stirring at room temperature.[5]

-

Continue stirring for 3-5 hours until the reaction is complete (monitored by TLC).[5]

-

Concentrate the mixture under reduced pressure to remove the solvents and excess HCl.

-

The resulting solid, Thiomorpholine 1,1-Dioxide Hydrochloride, can be purified by suspending in methanol, filtering, and drying to yield the final product as colorless crystals.[5]

-

Synthesis of this compound

The conversion of the secondary amine in thiomorpholine 1,1-dioxide to a carbamoyl chloride is a key transformation that turns the nucleophilic nitrogen into a potent electrophilic site. This is typically achieved by reaction with phosgene (COCl₂) or a solid phosgene equivalent like triphosgene.[4]

Mechanistic Rationale

The reaction of a secondary amine with phosgene proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon of phosgene.[6] A molecule of HCl is eliminated, and because the starting material is an amine, this HCl is immediately neutralized by a second equivalent of the starting amine, forming the amine hydrochloride salt. To drive the reaction to completion, this salt must also be converted. This is often achieved by heating the reaction mixture with excess phosgene, which converts the hydrochloride salt to the desired carbamoyl chloride.[7] Using the pre-formed hydrochloride salt of the amine is a common and effective strategy.[8]

Caption: Synthesis of the title compound via phosgenation.

Experimental Protocol: Phosgenation

This protocol is a representative procedure based on established methods for synthesizing carbamoyl chlorides from secondary amine hydrochlorides.[7][8] Caution: Phosgene is an extremely toxic gas. Triphosgene is a solid but decomposes to phosgene. All manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Materials:

-

Thiomorpholine 1,1-Dioxide Hydrochloride

-

Triphosgene (Bis(trichloromethyl) carbonate) or a solution of Phosgene in Toluene

-

Inert, high-boiling solvent (e.g., Toluene, Xylene)

-

Reaction vessel equipped with a reflux condenser, gas inlet/outlet, and magnetic stirrer

Step-by-Step Procedure:

-

Setup: Suspend Thiomorpholine 1,1-Dioxide Hydrochloride (1.0 eq) in an inert solvent such as toluene in the reaction vessel.[8]

-

Reagent Addition:

-

Using Phosgene Gas: Bubble phosgene gas into the suspension while stirring.[7]

-

Using Triphosgene: Add triphosgene (~0.4 eq, as 1 mole of triphosgene generates 3 moles of phosgene) to the suspension in portions.

-

-

Reaction: Heat the mixture to 60–120 °C and maintain stirring. The reaction progress can be monitored by the cessation of HCl gas evolution and the dissolution of the solid starting material.[8] The elevated temperature is critical for converting the stable hydrochloride salt into the product.[7]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove any residual phosgene and HCl.

-

Isolation: The product can be isolated by removing the solvent under reduced pressure. Further purification, if necessary, may be achieved by distillation under high vacuum or recrystallization, though the crude product is often of sufficient purity for subsequent steps.

Properties and Reactivity

This compound is a crystalline solid that is sensitive to moisture.[4] Its high reactivity stems from the electrophilic carbonyl carbon, which is activated by the adjacent electron-withdrawing chlorine atom.

| Property | Value | Reference |

| CAS Number | 39093-77-1 | [9] |

| Molecular Formula | C₅H₈ClNO₃S | |

| Molecular Weight | 197.64 g/mol | |

| Physical Form | Solid | |

| Purity (Typical) | >95% | |

| Storage | Store under inert atmosphere, freezer (-20°C) |

The presence of the strongly electron-withdrawing sulfone group further enhances the electrophilicity of the carbonyl carbon, making this reagent more reactive than simple dialkylcarbamoyl chlorides. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles:

-

Reaction with Amines: Forms substituted ureas.

-

Reaction with Alcohols/Phenols: Forms carbamates.

-

Hydrolysis: Reacts with water to form the unstable carbamic acid, which decomposes to thiomorpholine 1,1-dioxide and CO₂.[4] This necessitates handling the compound under anhydrous conditions.

Applications in Medicinal Chemistry

The primary utility of this compound is as an efficient building block for introducing the thiomorpholine 1,1-dioxide scaffold into a target molecule via a stable urea or carbamate linkage.

However, it is crucial for the drug development professional to recognize that the parent amine, thiomorpholine 1,1-dioxide, is also widely used directly as a nucleophile. A prominent example is in the synthesis of Filgotinib , a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.[1][10]

In several reported syntheses of Filgotinib, a key step involves the N-alkylation of thiomorpholine 1,1-dioxide with a benzylic bromide or a similar electrophile.[10][11]

Caption: Contrasting synthetic applications of the scaffold.

This distinction is vital. A researcher designing a synthetic route has a choice:

-

Use This compound when the goal is to form a robust urea or carbamate linker to the core scaffold.

-

Use Thiomorpholine 1,1-Dioxide directly when a simple N-C bond is desired, typically through alkylation or other coupling reactions.

The development of potent and selective JAK inhibitors like Filgotinib for treating autoimmune diseases highlights the therapeutic value imparted by the thiomorpholine 1,1-dioxide moiety.[10][12][13] The choice of synthetic route is therefore a strategic decision based on the desired final molecular architecture and linker chemistry.

Conclusion

This compound is a high-value, reactive intermediate whose importance is derived from the desirable properties of the thiomorpholine 1,1-dioxide scaffold it carries. A thorough understanding of its synthesis, from the preparation of its parent amine precursor to the final phosgenation step, allows chemists to access this building block reliably. By appreciating its electrophilic nature and contrasting its application with the nucleophilic use of its parent amine, drug discovery professionals can strategically deploy this scaffold to construct novel therapeutics with potentially superior pharmacological profiles. As the quest for new treatments for inflammatory, autoimmune, and proliferative diseases continues, the thiomorpholine 1,1-dioxide core and its activated derivatives will undoubtedly remain a cornerstone of medicinal chemistry.

References

- 1. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines - Google Patents [patents.google.com]

- 8. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]

- 9. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]

- 10. Filgotinib – All About Drugs [allfordrugs.com]

- 11. CN110204542A - A kind of synthetic method of JAK1 inhibitor Filgotinib - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thiomorpholine 1,1-Dioxide Moiety: Core Chemical Features and Applications in Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved therapeutic profiles is a perpetual endeavor. Among the diverse array of heterocyclic systems, the thiomorpholine 1,1-dioxide moiety has distinguished itself as a "privileged scaffold". This saturated six-membered ring, containing both a sulfur atom in its highest oxidation state and a nitrogen atom, provides a unique combination of physicochemical properties. Its structural rigidity, hydrogen bonding capabilities, and metabolic stability make it a valuable building block in modern drug design.

This technical guide offers a comprehensive exploration of the core chemical features of the thiomorpholine 1,1-dioxide moiety. We will delve into its synthesis, conformational preferences, electronic properties, and its profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.

I. Structural and Electronic Features: The Influence of the Sulfone Group

The defining characteristic of the thiomorpholine 1,1-dioxide ring is the presence of a sulfone group (SO₂). This feature imparts a set of unique chemical properties that distinguish it from its unoxidized thiomorpholine and morpholine counterparts.

Conformational Analysis

The thiomorpholine 1,1-dioxide ring predominantly adopts a chair conformation, similar to cyclohexane. However, the presence of the bulky and electron-withdrawing sulfone group introduces significant conformational constraints. The S-C bonds are typically longer than the C-C bonds, and the C-S-C bond angle is smaller than the tetrahedral ideal, leading to a puckered ring structure. This conformational rigidity can be advantageous in drug design, as it can pre-organize substituents in a defined spatial orientation for optimal interaction with a biological target.

Electronic Properties

The sulfone group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has several important consequences:

-

Reduced Basicity of the Nitrogen Atom: The pKa of the nitrogen atom in thiomorpholine 1,1-dioxide is significantly lower than that of piperidine or morpholine. This reduced basicity can be beneficial in drug design to avoid off-target interactions with aminergic receptors and to improve oral bioavailability by reducing the likelihood of protonation in the gastrointestinal tract.

-

Hydrogen Bond Acceptor Capability: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors. This allows molecules containing this moiety to form strong interactions with biological targets, such as enzymes and receptors, contributing to their binding affinity and selectivity.

-

Dipole Moment: The strong dipole moment of the sulfone group increases the overall polarity of the molecule. This can enhance aqueous solubility, a critical property for drug candidates.

The interplay of these structural and electronic features is a key determinant of the moiety's utility in medicinal chemistry.

II. Synthesis of the Thiomorpholine 1,1-Dioxide Core

The construction of the thiomorpholine 1,1-dioxide ring is a well-established process in synthetic organic chemistry. The most common and straightforward method involves the oxidation of a pre-existing thiomorpholine ring.

General Oxidation Protocol

A typical laboratory-scale synthesis involves the oxidation of thiomorpholine using a mild oxidizing agent such as hydrogen peroxide.

Experimental Protocol: Oxidation of Thiomorpholine

-

Dissolution: Dissolve thiomorpholine in a suitable solvent, such as methanol or water.

-

Oxidant Addition: Slowly add a solution of hydrogen peroxide (e.g., 30% aqueous solution) to the reaction mixture at a controlled temperature, typically at or below room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction is typically quenched, and the product is isolated. This may involve basification with an aqueous ammonia solution and extraction with an organic solvent like dichloromethane. The organic layers are then combined, dried, and concentrated under reduced pressure to yield the crude thiomorpholine 1,1-dioxide.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the desired level of purity.

Alternative oxidizing agents, such as potassium permanganate, can also be employed. The choice of oxidant and reaction conditions can be optimized to achieve high yields and purity.

Below is a conceptual workflow for the synthesis of the thiomorpholine 1,1-dioxide core.

Caption: General synthetic workflow for thiomorpholine 1,1-dioxide.

III. The Role of Thiomorpholine 1,1-Dioxide as a Bioisostere

A significant application of the thiomorpholine 1,1-dioxide moiety is its use as a bioisostere for other cyclic amines, most notably the morpholine ring. Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity.

Comparison with Morpholine

| Property | Morpholine | Thiomorpholine 1,1-Dioxide | Impact on Drug Properties |

| Hydrogen Bond Acceptor | Ether Oxygen | Sulfone Oxygens (2) | Enhanced hydrogen bonding potential. |

| Lipophilicity (LogP) | Lower | Generally Higher | Can influence membrane permeability and protein binding. |

| Metabolic Stability | Susceptible to oxidation at carbons α to the oxygen | Generally more resistant to metabolism | Can lead to improved in vivo half-life. |

| Aqueous Solubility | Good | Often improved due to polarity of sulfone | Favorable for formulation and bioavailability. |

The substitution of a morpholine with a thiomorpholine 1,1-dioxide can lead to significant improvements in a drug candidate's profile. For instance, the increased metabolic stability can result in a longer duration of action and a reduced dosing frequency.

IV. Applications in Drug Discovery and Development

The unique chemical features of the thiomorpholine 1,1-dioxide scaffold have led to its incorporation into a wide range of biologically active molecules across various therapeutic areas.

Case Study: Sutezolid - An Anti-Tuberculosis Agent

A prominent example of a drug candidate containing the thiomorpholine 1,1-dioxide moiety is Sutezolid, an oxazolidinone antibiotic investigated for the treatment of tuberculosis. Sutezolid is an analog of the approved drug Linezolid, where the morpholine ring has been replaced by a thiomorpholine moiety which is subsequently oxidized to the sulfone. This modification is believed to contribute to its efficacy and pharmacokinetic profile.

Other Therapeutic Areas

Beyond infectious diseases, derivatives of thiomorpholine 1,1-dioxide have shown promise in:

-

Oncology: As inhibitors of various kinases and other signaling pathways involved in cancer progression.

-

Neurological Disorders: The scaffold's ability to be modified to cross the blood-brain barrier makes it attractive for developing treatments for CNS diseases.

-

Inflammatory Diseases: Compounds incorporating this moiety have demonstrated anti-inflammatory properties.

The versatility of this scaffold is a testament to its favorable drug-like properties.

The following diagram illustrates the relationship between the core features of the moiety and its applications in drug discovery.

Caption: Feature-Application relationship of the thiomorpholine 1,1-dioxide core.

V. Conclusion and Future Perspectives

The thiomorpholine 1,1-dioxide moiety has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of structural rigidity, electronic properties, and metabolic stability provides drug designers with a powerful tool to optimize the properties of therapeutic agents. The ability to fine-tune physicochemical properties through bioisosteric replacement further enhances its value in the drug discovery process.

As our understanding of disease biology continues to grow, the demand for novel chemical matter with superior drug-like properties will only increase. The thiomorpholine 1,1-dioxide scaffold, with its proven track record and versatile nature, is poised to play an increasingly important role in the development of the next generation of medicines. Future research will likely focus on the development of novel synthetic methodologies to access diversely substituted analogs and the further exploration of its potential in a wider range of therapeutic indications.

A Senior Application Scientist's Guide to Sourcing 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The thiomorpholine 1,1-dioxide moiety is one such "privileged scaffold," increasingly recognized for its ability to impart desirable characteristics such as improved solubility, metabolic stability, and potent biological activity.[1][2] This makes its reactive precursor, this compound (CAS No. 39093-77-1), a critical building block for medicinal chemists.

This guide, written from the perspective of a seasoned application scientist, moves beyond a simple list of suppliers. It aims to provide a comprehensive framework for selecting a commercial source for this vital reagent, emphasizing the profound impact that reagent quality has on the integrity and success of a research and development program.[3][4][5] We will delve into the causality behind experimental choices, from supplier vetting to in-house quality control, ensuring that every step is part of a self-validating system.

The Scientific Imperative: Why Supplier Choice is a Critical Experimental Parameter

The purity and consistency of a reagent like this compound are not mere conveniences; they are integral variables in your experimental design.[3][4] Impurities, even at trace levels, can lead to the formation of unintended side products, introduce confounding variables in biological assays, and ultimately, compromise the reproducibility of your findings.[3][5] In a drug discovery context, this can translate to wasted resources, misleading structure-activity relationships (SAR), and costly delays in preclinical development.

The thiomorpholine moiety and its oxidized form are key components in a range of therapeutic areas, including oncology, and treatments for neurological and inflammatory diseases.[2][6] The carbonyl chloride functional group of the target compound is a highly reactive acylating agent, designed to readily form amides, esters, and other derivatives.[7] This high reactivity, however, also makes it susceptible to degradation and the presence of process-related impurities.

Selecting a Commercial Supplier: A Multi-faceted Approach

Choosing a supplier for a critical intermediate extends beyond simply finding the lowest price. A robust selection process is a risk mitigation strategy. Below is a workflow designed to guide this decision-making process, followed by a detailed breakdown of key evaluation criteria.

Caption: Workflow for qualifying a commercial supplier of critical reagents.

Commercial Suppliers Overview

Several chemical suppliers list this compound. The following table provides a snapshot of some of these suppliers. It is crucial to note that availability, specifications, and pricing are subject to change, and direct inquiry is always necessary.

| Supplier | CAS Number | Stated Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 39093-77-1 | ≥97%[8] | Gram to multi-gram scales | Often provides comprehensive documentation like CoA and SDS online.[8] |

| Protheragen | 39093-77-1 | Not specified | Inquire for details[9] | Caters to the research and development market.[9] |

| ChemShuttle | 39093-77-1 | 95% | Gram to multi-gram scales | Provides pricing for various quantities on their website. |

| BLDpharm | - | - | Broad range | A large catalog supplier of research chemicals and intermediates.[10] |

| Ambeed, Inc. | 39093-77-1 | 97% | Inquire for details | Listed as a supplier through platforms like Sigma-Aldrich.[8] |

This table is not exhaustive and represents a selection of suppliers found in public databases. Researchers should conduct their own due diligence.

Key Evaluation Criteria

-

Certificate of Analysis (CoA): This is a non-negotiable document. A comprehensive CoA should detail the specific batch number, method of analysis, and the quantified purity. Look for analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy for structural confirmation.[11]

-

Purity and Impurity Profile: A purity of ≥97% is a good starting point for most research applications. However, understanding the nature of the remaining 3% is critical. Potential impurities could include residual starting material (Thiomorpholine 1,1-dioxide), solvents, or byproducts from the synthesis. The synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride; residual traces of these can interfere with subsequent reactions.[12]

-

Consistency and Scalability: For drug development programs, the ability to source larger, consistent batches is paramount. Inquire about the supplier's manufacturing capabilities. Are they a reseller or a manufacturer? A direct relationship with the manufacturer can often provide greater transparency and assurance of quality.[13][14]

-

Documentation and Support: A reputable supplier will readily provide a Safety Data Sheet (SDS) and be responsive to technical inquiries.[8] The quality of their customer and technical support can be an indicator of their overall commitment to quality.

In-House Quality Control: The Self-Validating System

Trust, but verify. Even with a CoA from a reputable supplier, performing in-house QC on a new batch of a critical reagent is a fundamental tenet of good laboratory practice. This not only validates the supplier's data but also ensures the material has not degraded during transit or storage.

Experimental Protocol: Incoming Material QC

Objective: To confirm the identity, purity, and integrity of a newly acquired batch of this compound.

Materials:

-

Supplier's sample of this compound

-

Anhydrous deuterated chloroform (CDCl₃) for NMR

-

Anhydrous solvent for derivatization (e.g., acetonitrile)

-

Derivatizing agent (e.g., benzylamine or 2-nitrophenylhydrazine)[12][15]

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

NMR spectrometer, HPLC system with UV detector, IR spectrometer

Procedure:

-

Physical Inspection & Solubility: Visually inspect the material. It should be a solid.[8] Note any discoloration. Perform a solubility test in a relevant anhydrous aprotic solvent.

-

¹H NMR for Structural Confirmation:

-

Carefully prepare a sample in anhydrous CDCl₃ under an inert atmosphere (e.g., in a glove box).

-

Acquire a ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound. Look for the characteristic signals of the methylene protons on the thiomorpholine ring.

-

-

HPLC for Purity Assessment:

-

Rationale: Direct analysis of the highly reactive acyl chloride by HPLC can be challenging due to potential on-column reactions.[12] A more robust method involves derivatization.[15]

-

Derivatization: React a small, accurately weighed sample of the acyl chloride with an excess of a nucleophile like benzylamine in an anhydrous solvent. This converts the reactive acyl chloride into a stable amide derivative.

-

Analysis: Analyze the resulting solution by reverse-phase HPLC. The purity of the starting material can be inferred from the relative peak area of the amide derivative versus any impurities. A validated method would be required for precise quantification.[16]

-

-

IR Spectroscopy:

-

Acquire an IR spectrum. Look for the characteristic strong carbonyl (C=O) stretch of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.

-

Data Interpretation: The combined data from these analyses will provide a high degree of confidence in the material's identity and purity, validating the supplier's CoA and ensuring the reagent is fit for its intended use.

Handling and Storage: Preserving Reagent Integrity

Acyl chlorides are reactive and moisture-sensitive compounds.[17][18] Improper handling and storage will lead to degradation, primarily through hydrolysis to the corresponding carboxylic acid, releasing corrosive hydrochloric acid gas.

Protocol for Safe Handling and Storage

-

Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon), preferably in a glove box.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like alcohols and strong bases.[8][17] The recommended storage temperature is often under -20°C in a freezer.[8]

-

Quenching and Disposal: Unused or waste material must be quenched carefully. A recommended procedure is the slow, controlled addition of the acyl chloride to a stirred, cold solution of sodium bicarbonate or another suitable nucleophile like an alcohol.[19][20] This must be done in a fume hood. Dispose of the neutralized waste in accordance with local regulations.[20][21]

Conclusion: A Foundation of Quality for Innovative Drug Discovery

This compound is a valuable tool for the medicinal chemist, enabling the exploration of the rich chemical space offered by the thiomorpholine 1,1-dioxide scaffold.[6][22] However, the success of these explorations is fundamentally dependent on the quality of the starting materials.[3][23]

By adopting a rigorous, evidence-based approach to supplier selection and implementing routine in-house quality control, researchers can mitigate risks associated with reagent variability. This diligence ensures the generation of reliable, reproducible data, forming a solid foundation upon which the next generation of innovative therapeutics can be built.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. blog.mblintl.com [blog.mblintl.com]

- 6. jchemrev.com [jchemrev.com]

- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 8. Thiomorpholine-4-carbonyl chloride 1,1-dioxide | 39093-77-1 [sigmaaldrich.com]

- 9. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide - Protheragen [protheragen.ai]

- 10. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 11. nbinno.com [nbinno.com]

- 12. reddit.com [reddit.com]

- 13. ensun.io [ensun.io]

- 14. Pharma Intermediates Manufacturers [qinmuchem.com]

- 15. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 17. chemos.de [chemos.de]

- 18. carlroth.com [carlroth.com]

- 19. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. mdpi.com [mdpi.com]

- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-Depth Technical Guide to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a polar sulfone group with a reactive acyl chloride, make it a valuable building block for the synthesis of a diverse range of bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis and reactivity, and a discussion of its applications in the construction of novel therapeutic agents. The content herein is intended to equip researchers with the technical knowledge required for the effective handling, utilization, and derivatization of this versatile compound.

Introduction